molecular formula C15H12Cl2N2O B12628381 {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol CAS No. 920019-58-5

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol

Cat. No.: B12628381
CAS No.: 920019-58-5
M. Wt: 307.2 g/mol
InChI Key: KZVMTEGUHIPNEB-UHFFFAOYSA-N
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Description

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is a chemical compound characterized by its indazole core structure, substituted with a 2,4-dichlorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole in the presence of a base, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound’s indazole core is crucial for its interaction with these targets, often involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • Propiconazole
  • 2,4-Dichlorophenoxyacetic acid

Comparison: Compared to these similar compounds, {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is unique due to its indazole core, which provides distinct reactivity and binding properties. While compounds like propiconazole are primarily used as fungicides, this compound has broader applications in medicinal chemistry and materials science .

Properties

CAS No.

920019-58-5

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]methanol

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-15-4-2-1-3-12(15)14(9-20)18-19/h1-7,20H,8-9H2

InChI Key

KZVMTEGUHIPNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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